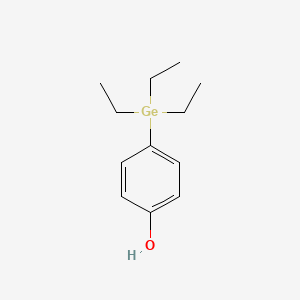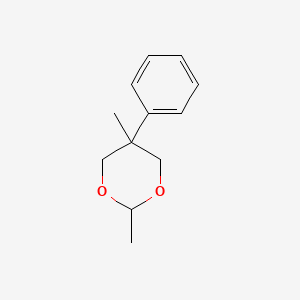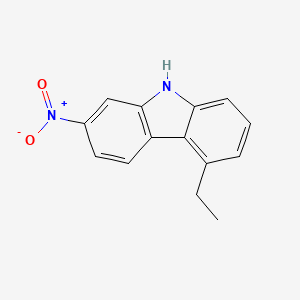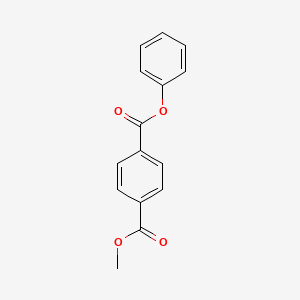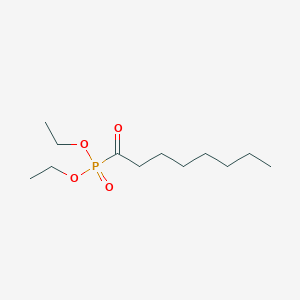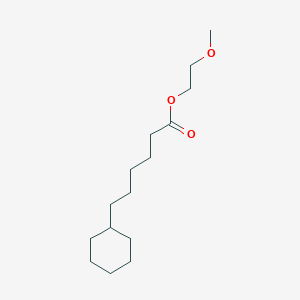
2-Methoxyethyl 6-cyclohexylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 6-cyclohexylhexanoate is a chemical compound with the molecular formula C14H26O3. It is an ester derived from 6-cyclohexylhexanoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-cyclohexylhexanoate typically involves the esterification of 6-cyclohexylhexanoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-cyclohexylhexanoic acid and 2-methoxyethanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 6-cyclohexylhexanoic acid and 2-methoxyethanol.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Methoxyethyl 6-cyclohexylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components, 6-cyclohexylhexanoic acid and 2-methoxyethanol. These components can then interact with various biological targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl acetate
- 2-Methoxyethyl isothiocyanate
- 2-Methoxyethyl piperidine hydrochloride
Comparison
Compared to similar compounds, 2-Methoxyethyl 6-cyclohexylhexanoate is unique due to its specific ester structure and the presence of the cyclohexyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
6282-62-8 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
2-methoxyethyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C15H28O3/c1-17-12-13-18-15(16)11-7-3-6-10-14-8-4-2-5-9-14/h14H,2-13H2,1H3 |
InChI Key |
AYMBNLOOKBKOHX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CCCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

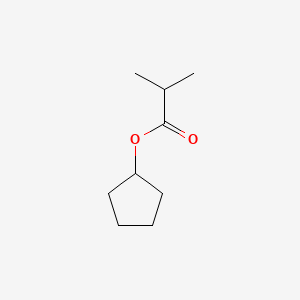
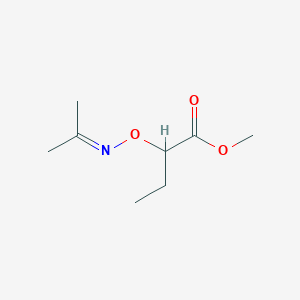

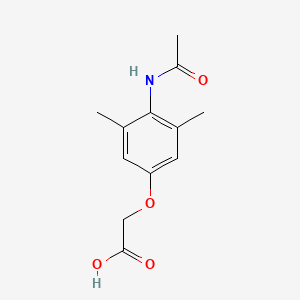
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
